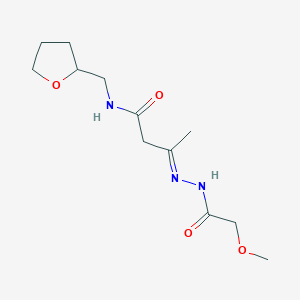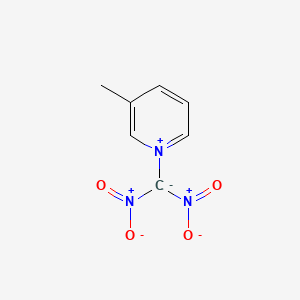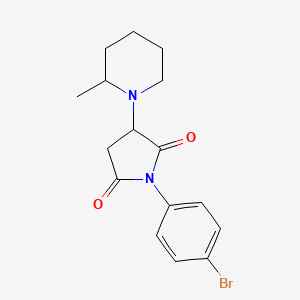![molecular formula C19H15BrN2O3S2 B11103890 methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)
methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE is a complex organic compound with the molecular formula C19H15BrN2O3S2 and a molecular weight of 463.37 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated aniline moiety, and a benzoate ester group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the brominated aniline moiety are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE can be compared with similar compounds such as:
Methyl 4-amino-3-bromobenzoate: This compound has a similar brominated aniline structure but lacks the thiazolidinone ring.
Methyl 4-(bromomethyl)-3-methoxybenzoate: This compound contains a bromomethyl group and a methoxy group, differing in its functional groups and overall structure.
These comparisons highlight the unique structural features and chemical properties of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE, which contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C19H15BrN2O3S2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[(3-bromoanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15BrN2O3S2/c1-25-18(24)13-7-5-12(6-8-13)9-16-17(23)22(19(26)27-16)11-21-15-4-2-3-14(20)10-15/h2-10,21H,11H2,1H3/b16-9- |
InChI Key |
RVEAQPFRWNNBHS-SXGWCWSVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]benzamide](/img/structure/B11103812.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11103821.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11103822.png)
![4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11103825.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11103828.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11103832.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide](/img/structure/B11103839.png)

![N'-[(4-methyl-3-nitrophenyl)carbonyl]pyridine-4-carbohydrazide](/img/structure/B11103848.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11103860.png)


![2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11103887.png)
